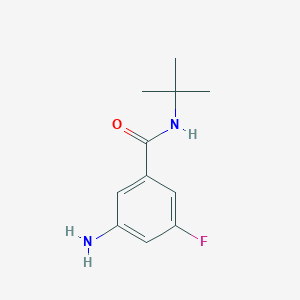

3-Amino-N-tert-butyl-5-fluorobenzamide

CAS No.:

Cat. No.: VC13480753

Molecular Formula: C11H15FN2O

Molecular Weight: 210.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15FN2O |

|---|---|

| Molecular Weight | 210.25 g/mol |

| IUPAC Name | 3-amino-N-tert-butyl-5-fluorobenzamide |

| Standard InChI | InChI=1S/C11H15FN2O/c1-11(2,3)14-10(15)7-4-8(12)6-9(13)5-7/h4-6H,13H2,1-3H3,(H,14,15) |

| Standard InChI Key | WPQIXFQLBCBXDY-UHFFFAOYSA-N |

| SMILES | CC(C)(C)NC(=O)C1=CC(=CC(=C1)F)N |

| Canonical SMILES | CC(C)(C)NC(=O)C1=CC(=CC(=C1)F)N |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

3-Amino-N-tert-butyl-5-fluorobenzamide (IUPAC name: 3-amino-N-(tert-butyl)-5-fluorobenzamide) is a benzamide derivative with a molecular formula of C₁₁H₁₄FN₂O₂. Its structure features:

-

A benzamide backbone (C₆H₅CONH₂) substituted at the 3-position with an amino group (-NH₂) and at the 5-position with fluorine (-F).

-

An N-tert-butyl group (-C(CH₃)₃) attached to the amide nitrogen.

The tert-butyl group enhances steric bulk, potentially influencing binding affinity in biological systems, while the fluorine atom contributes to electronic effects and metabolic stability .

Table 1: Comparative Molecular Data for Benzamide Derivatives

Synthesis and Manufacturing

Amination of Halogenated Precursors

A plausible route involves the amination of 3-Bromo-N-tert-butyl-5-fluorobenzamide (CAS 1381944-23-5) , leveraging nucleophilic aromatic substitution (SNAr). The bromine atom at the 3-position is replaced with an amino group using ammonia or hydroxylamine under controlled conditions.

Example Protocol (Hypothetical):

-

Reaction Setup: Dissolve 3-Bromo-N-tert-butyl-5-fluorobenzamide (1 eq) in anhydrous dimethylformamide (DMF).

-

Amination: Add aqueous ammonia (2 eq) and heat at 80°C for 12 hours under nitrogen.

-

Workup: Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

This method parallels the synthesis of 3-amino-5-(tert-butyl)isoxazole, where hydroxylamine hydrochloride was used under pH-controlled conditions to achieve a 73.6% yield of the desired isomer .

Alternative Pathways

-

Direct Coupling: Condensation of 3-amino-5-fluorobenzoic acid with tert-butylamine using coupling agents (e.g., HATU or EDCl).

-

Reductive Amination: Reduction of a nitro precursor (3-nitro-N-tert-butyl-5-fluorobenzamide) using hydrogen gas and palladium catalyst.

Physicochemical Properties

Solubility and Stability

-

Solubility: Predominantly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol. Limited aqueous solubility due to the hydrophobic tert-butyl group.

-

Stability: Stable under inert conditions but susceptible to hydrolysis in strongly acidic or basic environments. The fluorine atom enhances resistance to oxidative degradation .

Spectroscopic Data

-

IR Spectroscopy: Expected peaks at ~3300 cm⁻¹ (N-H stretch, amide), 1650 cm⁻¹ (C=O stretch), and 1250 cm⁻¹ (C-F stretch).

-

NMR (¹H):

-

δ 1.4 ppm (s, 9H, tert-butyl).

-

δ 6.8–7.5 ppm (m, 3H, aromatic protons).

-

δ 8.1 ppm (s, 1H, NH₂).

-

Applications in Pharmaceutical and Chemical Research

Enzyme Inhibition

Structural analogs like 3-amino-N-(tert-butyl)benzenesulfonamide demonstrate inhibition of dihydrofolate reductase (DHFR) and xanthine oxidase . The amino and tert-butyl groups in 3-Amino-N-tert-butyl-5-fluorobenzamide suggest similar potential, possibly by blocking substrate access to enzyme active sites.

Building Block for Drug Discovery

The compound’s modular structure allows derivatization at the amino group (e.g., acylation, sulfonation) to develop kinase inhibitors or antimicrobial agents. Its fluorine atom improves bioavailability, a trait critical in antipsychotic and antifungal drug design .

Future Research Directions

-

Synthetic Optimization: Improving amination yields via microwave-assisted or flow chemistry techniques.

-

Biological Screening: Evaluating inhibitory activity against cancer-related targets (e.g., tyrosine kinases).

-

Computational Studies: Molecular docking to predict binding modes with DHFR or other enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume